REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7].[OH-:9].[Na+].[C:11](=[O:27])([O-])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+]([O-])=O)=[CH:15][C:14]=1[C:22](C)(C)C.Cl.[O:29]1[CH2:34][CH2:33][O:32]C[CH2:30]1>O>[C:11]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7])([O:12][C:13]([CH3:14])([CH3:18])[CH3:30])=[O:27].[CH:16]1[CH:15]=[C:14]2[C:22]([C:33]([OH:32])([OH:7])[C:34](=[O:29])[C:13]2=[CH:18][CH:17]=1)=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NCCNCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tert-Butyl-4-nitrophenyl carbonate
|
Quantity
|
7.29 g
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by a modification of the procedure by Heimer, et al. Int
|
Type
|
ADDITION
|
Details
|
added dropwise over a period of 2 h, during which time the pH
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with chloroform (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness, in vacuo (14 mmHg)
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with DMF (25+2×10 ml)
|
Type
|
FILTRATION
|
Details
|
the extracts filtered
|
Type
|
CUSTOM
|
Details
|
to remove excess salt
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7].[OH-:9].[Na+].[C:11](=[O:27])([O-])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+]([O-])=O)=[CH:15][C:14]=1[C:22](C)(C)C.Cl.[O:29]1[CH2:34][CH2:33][O:32]C[CH2:30]1>O>[C:11]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7])([O:12][C:13]([CH3:14])([CH3:18])[CH3:30])=[O:27].[CH:16]1[CH:15]=[C:14]2[C:22]([C:33]([OH:32])([OH:7])[C:34](=[O:29])[C:13]2=[CH:18][CH:17]=1)=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NCCNCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
tert-Butyl-4-nitrophenyl carbonate
|
Quantity
|
7.29 g
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by a modification of the procedure by Heimer, et al. Int
|
Type
|
ADDITION
|
Details
|
added dropwise over a period of 2 h, during which time the pH
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with chloroform (3×200 ml)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness, in vacuo (14 mmHg)
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with DMF (25+2×10 ml)
|
Type
|
FILTRATION
|
Details
|
the extracts filtered
|
Type
|
CUSTOM
|
Details
|
to remove excess salt
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCNCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |